molecular formula C24H18N2O7 B163786 4,5-Diaminofluorescein diacetate CAS No. 205391-02-2

4,5-Diaminofluorescein diacetate

Cat. No.: B163786
CAS No.: 205391-02-2
M. Wt: 446.4 g/mol
InChI Key: PTSUYDXEEKDBQU-UHFFFAOYSA-N
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Description

Cell-permeable fluorescent nitric oxide (NO) indicator. Deacetylated by intracellular esterases to DAF-2. DAF-2 reacts with NO to yield the highly fluorescent triazolofluorescein (DAF-2T).
DAF-2 diacetate is a sensitive fluorescent indicator for the detection and bioimaging of nitric oxide (NO). It is a cell-permeable derivative of DAF-2. Upon entry into the cell, DAF-2 diacetate is transformed into the less cell-permeable DAF-2 by cellular esterases thus preventing loss of signal due to diffusion of the molecule from the cell. In the presence of oxygen, DAF-2 reacts with NO to yield the highly fluorescent triazolofluorescein (DAF-2T). Fluorescence is monitored using excitation and emission wavelengths of 485 and 538 nm, respectively. At neutral pH the detection limit for NO is 2-5 nM. DAF-2 diacetate can be utilized in cells which produce small amounts of NO, such as endothelial cells, as well as in cells which generate large amount of NO, such as macrophages.

Mechanism of Action

Target of Action

The primary target of 4,5-Diaminofluorescein diacetate (DAF-2 DA) is nitric oxide (NO) . Nitric oxide is a crucial biological regulator and is a fundamental component in the fields of neuroscience, physiology, and immunology .

Mode of Action

DAF-2 DA is a cell-permeable compound that, once inside the cell, is deacetylated by intracellular esterases to form DAF-2 . DAF-2 itself has weak fluorescence. In the presence of oxygen, daf-2 reacts with no to form a highly fluorescent compound known as triazolofluorescein (daf-2t) . The fluorescence intensity of this compound can be detected using various instruments such as fluorescence microscopes, laser confocal microscopes, flow cytometers, and enzyme labels .

Biochemical Pathways

The biochemical pathway involved in the action of DAF-2 DA is the nitric oxide signaling pathway. Nitric oxide is a key player in this pathway and is involved in various physiological processes. The fluorescence signal generated by the reaction of DAF-2 with NO provides a measure of the nitric oxide levels in the cell .

Pharmacokinetics

The pharmacokinetics of DAF-2 DA involve its absorption into the cell, its transformation by intracellular esterases, and its reaction with nitric oxide. DAF-2 DA is cell-permeable, allowing it to easily enter cells . Once inside, it is deacetylated by intracellular esterases to form DAF-2 . This compound then reacts with NO in the presence of oxygen to form the highly fluorescent DAF-2T .

Result of Action

The result of the action of DAF-2 DA is the generation of a strong fluorescence signal that corresponds to the level of nitric oxide in the cell . This allows for the detection and quantification of nitric oxide, providing valuable information about physiological and pathological processes .

Action Environment

The action of DAF-2 DA can be influenced by various environmental factors. For instance, the presence of bovine serum albumin (BSA) and phenol red has been reported to interfere with the fluorescence detection of the probe . Additionally, the probe is sensitive to pH and temperature conditions during the incubation process . Therefore, careful control of the experimental conditions is necessary to ensure accurate results.

Biochemical Analysis

Biochemical Properties

4,5-Diaminofluorescein diacetate interacts with nitric oxide (NO) in cells. It is deacetylated by intracellular esterases to form 4,5-Diaminofluorescein, which then reacts with NO to yield the highly fluorescent triazolofluorescein . This reaction is the basis for its use as a fluorescent probe for NO detection .

Cellular Effects

This compound has been used to study the synthesis of NO in various types of cells, including bovine aortic endothelial cells . It has also been used to identify individual nitric oxide–producing neurons in brain slices .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion by intracellular esterases to 4,5-Diaminofluorescein, which is then available to react with NO to form a highly fluorescent triazolofluorescein . This reaction does not occur until the compound is inside the cell, indicating that it passively diffuses across cellular membranes .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade over time .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. It has been used to assess changes in NO fluorescence in isolated rabbit hearts .

Metabolic Pathways

It is known that the compound is deacetylated by intracellular esterases to form 4,5-Diaminofluorescein, which can then react with NO .

Transport and Distribution

This compound is cell permeant and passively diffuses across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form .

Subcellular Localization

Given that it passively diffuses across cellular membranes , it is likely that it can be found throughout the cell.

Properties

IUPAC Name

(6'-acetyloxy-5,6-diamino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O7/c1-11(27)30-13-3-5-16-21(7-13)32-22-8-14(31-12(2)28)4-6-17(22)24(16)18-10-20(26)19(25)9-15(18)23(29)33-24/h3-10H,25-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSUYDXEEKDBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC(=C(C=C5C(=O)O3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424951
Record name 4,5-Diaminofluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205391-02-2
Record name 4,5-Diaminofluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DAF-2 obtained in Example 4 was dissolved in acetonitrile containing cesium carbonate, and the solution was added with 1 equivalent of acetic anhydride and stirred at room temperature for one hour. After evaporating the solvent under reduced pressure, the residue was purified by silica gel column chromatography to obtain DAF-2 DA.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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